[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid
Description
[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid (Catalog ID: 2026776) is a heterocyclic acetic acid derivative characterized by a 3,4-dihydroquinoline core linked to an acetic acid moiety via a sulfanyl-ethyl spacer .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c15-12(8-18-9-13(16)17)14-7-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUGHBQRVZVCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353014 | |
| Record name | BAS 02992768 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380545-88-0 | |
| Record name | BAS 02992768 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid typically involves the condensation of quinoline derivatives with acetic acid derivatives under specific reaction conditions. One common method involves the reaction of 3,4-dihydroquinoline with ethyl bromoacetate in the presence of a base, followed by hydrolysis and cyclization to yield the desired product . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The acetic acid group can undergo nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Esters and amides of the acetic acid group.
Scientific Research Applications
[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of [2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
Key Differences :
- The target compound’s dihydroquinoline core lacks aromaticity in the fused benzene ring, distinguishing it from fully aromatic quinoline derivatives.
- The triazinoquinazoline derivative () introduces a triazine ring fused to quinazoline, enhancing nitrogen content and hydrogen-bonding capacity, which correlates with its reported antioxidant activity .
Substituent Effects
- Sulfanyl vs. Oxygen/Nitrogen Linkers: The target compound’s sulfanyl-ethyl group may enhance hydrophobicity compared to oxygen-linked analogs (e.g., 2-(2-oxo-tetrahydroquinolinyl)acetic acid) . Sulfur’s polarizability could also influence redox reactivity.
- Electron-Donating vs.
- Chloro and Methoxy Derivatives: Compounds like 2-([2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl)acetic acid (CAS 70648-81-6) highlight how halogen substituents modulate electronic properties and bioactivity .
Physicochemical Properties
- Solubility: The sulfanyl group in the target compound may reduce aqueous solubility compared to oxygen-linked analogs (e.g., 2-(2-oxo-tetrahydroquinolinyl)acetic acid) but improve lipid membrane permeability .
- Melting Points: Furoquinolinyl acetic acid () has a melting point of 271–272°C, while tetrahydroquinoline analogs () likely exhibit lower melting points due to reduced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
